

Spectroscopic Analysis of Ethyl 7-hydroxycoumarin-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 7-hydroxycoumarin-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Ethyl 7-hydroxycoumarin-4-carboxylate**, a fluorescent heterocyclic compound of interest in various scientific and pharmaceutical domains. This document details the expected spectroscopic characteristics based on data from closely related analogs and outlines the experimental protocols necessary for its characterization.

Introduction

Ethyl 7-hydroxycoumarin-4-carboxylate belongs to the coumarin family, a class of compounds widely recognized for their significant biological activities and fluorescent properties. The structural features of this molecule, including the electron-donating hydroxyl group and the electron-withdrawing ethyl carboxylate group on the coumarin core, give rise to distinct spectroscopic signatures. Accurate spectroscopic analysis is paramount for confirming its chemical identity, assessing its purity, and understanding its photophysical behavior, which is crucial for its potential applications in areas such as fluorescent probes and drug discovery.

Spectroscopic Data

While a complete, unified dataset for **Ethyl 7-hydroxycoumarin-4-carboxylate** is not readily available in a single source, the following tables summarize the expected spectroscopic data based on the analysis of structurally similar coumarin derivatives. These values provide a strong reference for the characterization of **Ethyl 7-hydroxycoumarin-4-carboxylate**.

UV-Visible Absorption and Fluorescence Spectroscopy

7-Hydroxycoumarin derivatives are known for their characteristic absorption in the UV region and fluorescence emission in the blue region of the spectrum. The exact maxima are solvent-dependent.

Table 1: UV-Vis Absorption and Fluorescence Data for 7-Hydroxycoumarin Derivatives

Compound	Solvent	Absorption λ_{max} (nm)	Emission λ_{max} (nm)	Reference
7-Hydroxy-4-methylcoumarin	Methanol	337	-	[1]
7-Hydroxy-4-methylcoumarin	Water:Methanol (70:30)	321	-	[2]
7-Hydroxycoumarin-3-carboxylic acid	-	352	407	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are essential for the structural elucidation of **Ethyl 7-hydroxycoumarin-4-carboxylate**. The expected chemical shifts can be inferred from related structures.

Table 2: ^1H NMR Spectroscopic Data for a Closely Related Compound: rac-(7-Hydroxycoumarin-4-yl)ethylglycine (in DMSO-d_6)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	-	-	-
H-5	126.57	-	-
H-6	113.41	-	-
H-8	102.86	-	-
-CH2- (ethylglycine sidechain)	28.95	-	-
-CH- (ethylglycine sidechain)	51.88	-	-
-CH2- (ethylglycine sidechain)	31.07	-	-

Note: Data from a related compound is provided as a reference. The chemical shifts for **Ethyl 7-hydroxycoumarin-4-carboxylate** will differ, particularly at the C4 position and the ethyl ester group.

Table 3: ^{13}C NMR Spectroscopic Data for a Closely Related Compound: rac-(7-Hydroxycoumarin-4-yl)ethylglycine (in DMSO-d6)

Carbon	Chemical Shift (δ , ppm)
C-2	169.27
C-3	111.16
C-4	160.67
C-4a	109.91
C-5	126.57
C-6	113.41
C-7	161.72
C-8	102.86
C-8a	155.46
C=O (carboxyl)	170.93
-CH2- (ethylglycine sidechain)	28.95
-CH- (ethylglycine sidechain)	51.88
-CH2- (ethylglycine sidechain)	31.07

Note: Data from a related compound is provided as a reference. The chemical shifts for **Ethyl 7-hydroxycoumarin-4-carboxylate** will differ, particularly at the C4 position and the ethyl ester group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **Ethyl 7-hydroxycoumarin-4-carboxylate** (C₁₂H₁₀O₅), the expected exact mass is approximately 234.05 g/mol .

Table 4: Mass Spectrometry Data for a Related Compound: 7-Hydroxycoumarin-4-acetic acid

Ion	m/z
[M-H] ⁻	219.0299

Note: Data from a related compound. The molecular ion peak for **Ethyl 7-hydroxycoumarin-4-carboxylate** would be different.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **Ethyl 7-hydroxycoumarin-4-carboxylate**.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_{max}).

Methodology:

- Sample Preparation: Prepare a stock solution of **Ethyl 7-hydroxycoumarin-4-carboxylate** in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 $\mu\text{g/mL}$.
- Instrumentation: Use a double-beam UV-Visible spectrophotometer.
- Measurement:
 - Use a matched pair of quartz cuvettes (1 cm path length).
 - Fill the reference cuvette with the same solvent used for the sample.
 - Record the absorbance spectrum of the sample solution from 200 to 500 nm.
 - Identify the wavelength(s) of maximum absorbance.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the relative fluorescence intensity.

Methodology:

- Sample Preparation: Use the same dilute solutions prepared for UV-Vis analysis (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
- Instrumentation: Use a spectrofluorometer.
- Measurement:
 - Set the excitation wavelength to the λ_{max} determined from the UV-Vis spectrum.
 - Scan the emission spectrum across a suitable range (e.g., 350-600 nm).
 - Identify the wavelength of maximum emission.
 - To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range (e.g., 250-450 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

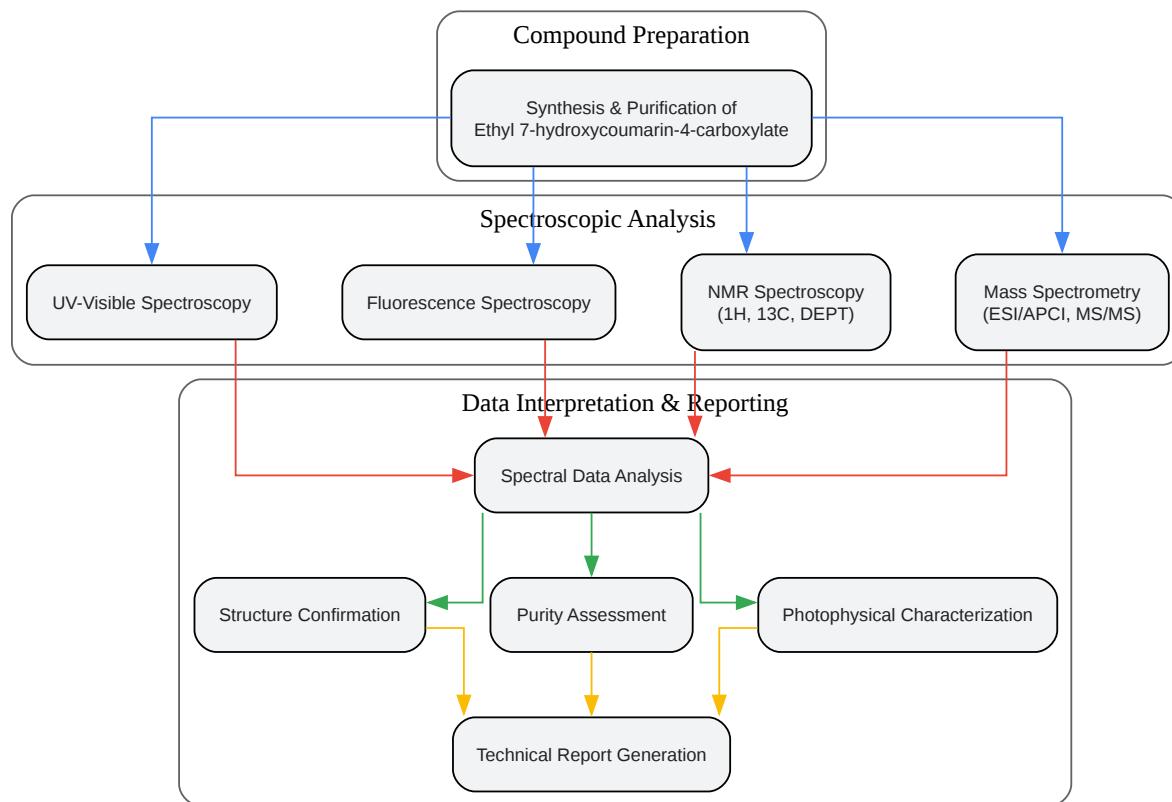
Methodology:

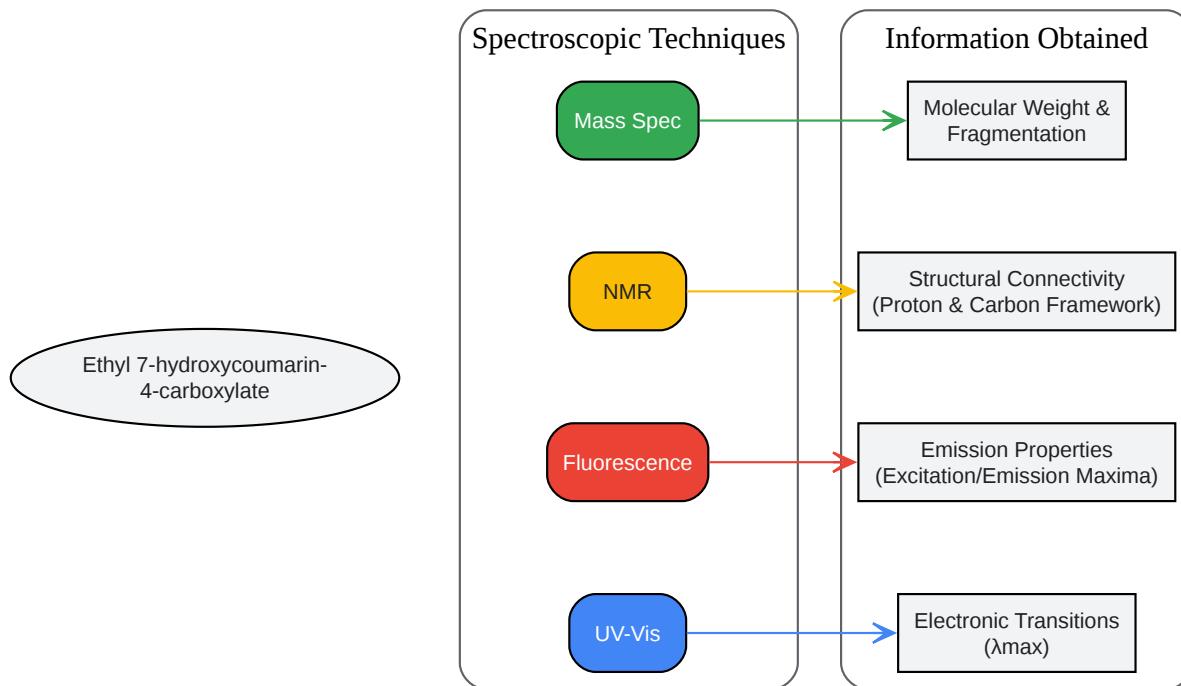
- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Measurement:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
 - For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a coumarin derivative like **Ethyl 7-hydroxycoumarin-4-carboxylate**.





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- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 7-hydroxycoumarin-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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